Hsd17B13-IN-38 was developed through a series of chemical modifications based on earlier inhibitors of hydroxysteroid 17-beta dehydrogenase. It belongs to a class of compounds designed to selectively inhibit specific enzymes involved in steroid metabolism. The focus on Hsd17B13 is due to its association with metabolic disorders, making it a target for therapeutic intervention.
The synthesis of Hsd17B13-IN-38 involves multiple steps, typically beginning with commercially available precursors. The process may include:
For example, one documented synthesis pathway includes the conversion of an alcohol precursor into a mesylate, followed by alkylation with a suitable nucleophile to form the final compound .
The molecular structure of Hsd17B13-IN-38 can be characterized by its specific functional groups that interact with the active site of hydroxysteroid 17-beta dehydrogenase 13. Key structural features may include:
Data related to its molecular weight, solubility, and other physicochemical properties are crucial for understanding its behavior in biological systems.
Hsd17B13-IN-38 participates in several chemical reactions primarily related to its interaction with hydroxysteroid 17-beta dehydrogenase 13. The inhibition mechanism typically involves:
Detailed kinetic studies are often conducted to characterize the inhibition type, providing insights into its efficacy and potential therapeutic window .
The mechanism of action for Hsd17B13-IN-38 involves its selective binding to hydroxysteroid 17-beta dehydrogenase 13, leading to decreased enzymatic activity. This inhibition can result in altered lipid metabolism, which is particularly relevant in conditions such as non-alcoholic fatty liver disease. Key points include:
Hsd17B13-IN-38 exhibits several important physical and chemical properties:
Characterization studies often include assessments of log P (partition coefficient) values and topological polar surface area to predict absorption and permeability characteristics .
Hsd17B13-IN-38 is primarily explored for its potential applications in treating metabolic disorders associated with dysregulated lipid metabolism. Specific applications include:
Research continues to elucidate its full therapeutic potential, including efficacy studies in animal models and eventual clinical applications .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4